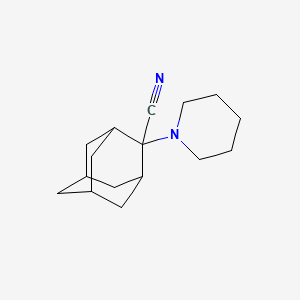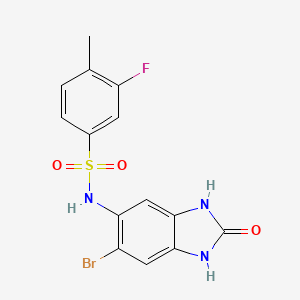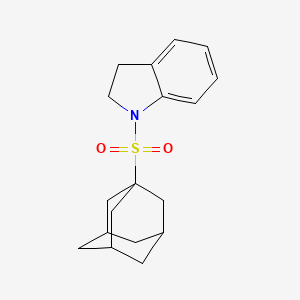![molecular formula C16H14FN3O B11489537 3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11489537.png)
3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-フルオロ-8-メチル-N-(2-メチルフェニル)イミダゾ[1,2-a]ピリジン-2-カルボキサミドは、イミダゾ[1,2-a]ピリジンファミリーに属する複素環式化合物です。これらの化合物は、多様な生物活性で知られており、その潜在的な治療用途のために広く研究されています。構造中のフッ素原子とメチル基の存在は、化合物の化学的性質と生物活性を大きく左右する可能性があります。
合成方法
合成ルートと反応条件
3-フルオロ-8-メチル-N-(2-メチルフェニル)イミダゾ[1,2-a]ピリジン-2-カルボキサミドの合成は、通常、以下の手順を含みます。
イミダゾ[1,2-a]ピリジンコアの形成: これは、適切な前駆体の環化によって達成できます。たとえば、2-アミノピリジンとα-ハロケトンから始めて、塩基性条件下でイミダゾ[1,2-a]ピリジンコアを形成することができます。
フッ素原子とメチル基の導入: フッ素原子は、Selectfluorなどの試薬を使用した求電子フッ素化によって導入できます。メチル基は、ヨウ化メチルまたは類似の試薬を使用したアルキル化反応によって導入できます。
アミド化: 最後のステップは、カルボキサミド基の形成です。これは、イミダゾ[1,2-a]ピリジンのカルボン酸誘導体を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)とHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング剤の存在下で、2-メチルアニリンと反応させることで達成できます。
工業生産方法
この化合物の工業生産は、同様の合成ルートに従う可能性がありますが、より大規模に行われます。温度、溶媒の選択、反応時間などの反応条件の最適化は、収率と純度を最大限に高めるために不可欠です。連続フロー化学と自動合成プラットフォームを導入することで、効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting with 2-aminopyridine and an α-haloketone can lead to the formation of the imidazo[1,2-a]pyridine core under basic conditions.
Introduction of the Fluoro and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor. The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the imidazo[1,2-a]pyridine with 2-methylaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
酸化: この化合物は、特にメチル基で酸化反応を起こし、ヒドロキシルまたはカルボニル誘導体を形成します。
還元: 還元反応は、カルボキサミド基を標的にし、それをアミンに変換する可能性があります。
置換: フッ素原子は、適切な条件下で求核剤によって置換され、さまざまな誘導体を形成することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、水素化ナトリウムなどの塩基の存在下で使用できます。
主要な生成物
酸化: ヒドロキシル化またはカルボニル化された誘導体。
還元: アミン化された誘導体。
置換: 使用される求核剤に応じて、さまざまな置換されたイミダゾ[1,2-a]ピリジン誘導体。
科学研究アプリケーション
化学
化学では、3-フルオロ-8-メチル-N-(2-メチルフェニル)イミダゾ[1,2-a]ピリジン-2-カルボキサミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応の探求と新しい合成方法の開発が可能になります。
生物学
生物学的に、この化合物は、抗菌剤として潜在的な可能性を示しています。研究によると、さまざまな細菌株や真菌株に対する有効性が示されており、新しい抗生物質の開発候補となっています。
医学
医学では、この化合物は、抗がん剤としての可能性が調査されています。癌細胞の増殖と生存に関与する特定の分子標的に結合する能力は、薬剤開発にとって有望な候補となっています。
産業
産業的には、この化合物は、熱安定性の向上または電子特性の強化など、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, 3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets involved in cancer cell proliferation and survival makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
作用機序
3-フルオロ-8-メチル-N-(2-メチルフェニル)イミダゾ[1,2-a]ピリジン-2-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、抗菌剤としての役割において、この化合物は、細菌細胞壁合成に関与する重要な酵素を阻害したり、膜の完全性を破壊したりする可能性があります。抗がん剤として、それは細胞の成長とアポトーシスを調節するシグナル伝達経路を妨害する可能性があります。
類似の化合物との比較
類似の化合物
2-メチルイミダゾ[1,2-a]ピリジン: フッ素原子とN-(2-メチルフェニル)基が欠けており、化学的および生物学的特性が異なります。
3-クロロ-8-メチル-N-(2-メチルフェニル)イミダゾ[1,2-a]ピリジン-2-カルボキサミド: 類似の構造ですが、フッ素原子の代わりに塩素原子があり、反応性と生物活性を変化させる可能性があります。
8-メチル-N-(2-メチルフェニル)イミダゾ[1,2-a]ピリジン-2-カルボキサミド: フッ素原子が欠けており、全体的な特性に影響を与える可能性があります。
ユニークさ
3-フルオロ-8-メチル-N-(2-メチルフェニル)イミダゾ[1,2-a]ピリジン-2-カルボキサミドにおけるフッ素原子の存在は、重要な差別化要因です。フッ素は、化合物の親油性、代謝安定性、水素結合形成能力に大きく影響を与える可能性があり、生物活性を高め、さまざまな用途にとってユニークな候補となっています。
類似化合物との比較
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Lacks the fluorine and N-(2-methylphenyl) groups, resulting in different chemical and biological properties.
3-chloro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide: Lacks the fluorine atom, which can influence its overall properties.
Uniqueness
The presence of the fluorine atom in 3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a key differentiator. Fluorine can significantly impact the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby enhancing its biological activity and making it a unique candidate for various applications.
特性
分子式 |
C16H14FN3O |
|---|---|
分子量 |
283.30 g/mol |
IUPAC名 |
3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14FN3O/c1-10-6-3-4-8-12(10)18-16(21)13-14(17)20-9-5-7-11(2)15(20)19-13/h3-9H,1-2H3,(H,18,21) |
InChIキー |
MGWDNZMSEPNQCL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N3C=CC=C(C3=N2)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(diethoxyphosphoryl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11489461.png)

![Ethyl 2-(4-chloroanilino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropionate](/img/structure/B11489476.png)

![N-[5-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B11489498.png)
![12-(4-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B11489505.png)
![2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489506.png)
![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11489510.png)
![7-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11489512.png)

![methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11489518.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B11489521.png)

![7-(2,4-dichlorophenyl)-8-(2-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489538.png)
